N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide is a complex organic compound known for its potential applications in various fields of scientific research. This compound features a hydrazone linkage, which is a functional group known for its stability and versatility in chemical reactions. The presence of both hydrazone and benzamide functionalities in the molecule makes it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide typically involves the following steps:
Formation of the Hydrazone Linkage:
Acylation Reaction:
Coupling with Benzamide:
Industrial Production Methods: While the above synthetic route is suitable for laboratory-scale preparation, industrial production may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation, potentially inhibiting their activity.
Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)aniline: Similar structure but with an aniline group instead of benzamide.
N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)phenylacetamide: Similar structure but with a phenylacetamide group.
Uniqueness:
- The presence of both hydrazone and benzamide functionalities in N-(3-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-oxopropyl)benzamide makes it unique compared to its analogs. This dual functionality allows for a broader range of chemical reactions and potential applications, particularly in the development of new therapeutic agents and materials.
Properties
IUPAC Name |
N-[3-[(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-oxopropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13(15-9-5-6-10-16(15)22)20-21-17(23)11-12-19-18(24)14-7-3-2-4-8-14/h2-10,22H,11-12H2,1H3,(H,19,24)(H,21,23)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHYKNKNPIBFCM-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCNC(=O)C1=CC=CC=C1)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CCNC(=O)C1=CC=CC=C1)/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.